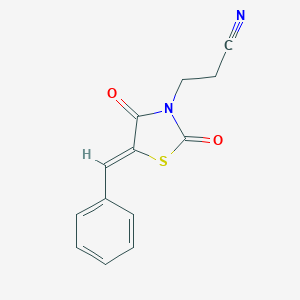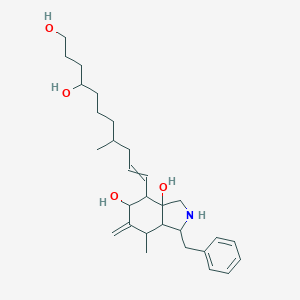
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile is a chemical compound with the molecular formula C13H10N2O2S It is a member of the thiazolidinedione family, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing thiazolidine-2,4-dione with benzaldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the benzylidene moiety to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or benzyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile involves its interaction with molecular targets such as PPAR-γ. By binding to this receptor, the compound can modulate gene expression involved in glucose and lipid metabolism, thereby exerting antidiabetic effects . Additionally, its cytotoxic activity may be attributed to the induction of apoptosis in cancer cells through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylidene-2,4-thiazolidinedione: Shares the thiazolidinedione core structure and exhibits similar biological activities.
3-Benzylthiazolidine-2,4-dione: Another thiazolidinedione derivative with comparable properties.
5-(4-Substituted benzylidene)-2,4-thiazolidinediones: These compounds have been studied for their antidiabetic and antimicrobial activities.
Uniqueness
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile stands out due to its unique nitrile functional group, which can be further modified to enhance its biological activity and selectivity. This structural feature provides opportunities for the development of novel derivatives with improved pharmacological profiles.
Propiedades
Fórmula molecular |
C13H10N2O2S |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile |
InChI |
InChI=1S/C13H10N2O2S/c14-7-4-8-15-12(16)11(18-13(15)17)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2/b11-9- |
Clave InChI |
ROMFZBBIJSONPM-LUAWRHEFSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC#N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)

![9-ETHYL-3-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE](/img/structure/B227405.png)
![N-(3-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE](/img/structure/B227409.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
